Stereochemical Architecture and Target Engagement of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine: A Structural Biology Perspective
Stereochemical Architecture and Target Engagement of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine: A Structural Biology Perspective
Executive Summary
The compound 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine represents a highly specialized pharmacophore derived from the classic monoamine oxidase (MAO) inhibitor, tranylcypromine (TCP). By introducing a sterically demanding and highly electronegative trifluoromethyl ( −CF3 ) group at the ortho position of the phenyl ring, researchers have successfully modulated the molecule's electronic properties, conformational landscape, and target selectivity. This technical guide provides an in-depth analysis of the stereochemistry, crystal structure, and mechanism of action of this compound, specifically focusing on its role as a suicide inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and FAD-dependent amine oxidases[1].
Stereochemical Architecture and Conformational Dynamics
The Cyclopropane Core and Isomerism
The cyclopropane ring serves as a rigid structural scaffold that dictates the spatial vectors of the attached functional groups. The molecule exists as two primary geometric isomers (cis and trans), each comprising a pair of enantiomers:
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Trans Isomers: (1R,2S) and (1S,2R)
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Cis Isomers: (1R,2R) and (1S,2S)
Causality in Biological Activity: The trans configuration is strictly required for optimal biological activity against LSD1 and MAO enzymes[2]. In the trans geometry, the amine group and the bulky 2-(trifluoromethyl)phenyl group are oriented on opposite faces of the cyclopropane plane. This minimizes 1,2-steric strain and perfectly aligns the primary amine for nucleophilic attack/electron transfer with the FAD cofactor, while simultaneously allowing the aryl group to project deep into the hydrophobic substrate-binding pocket of the enzyme. The cis isomer suffers from severe intramolecular steric clashes and cannot adopt the necessary bioactive conformation within the narrow catalytic cleft.
The Role of the Ortho-Trifluoromethyl Group
The addition of the −CF3 group at the 2-position (ortho) of the phenyl ring introduces profound biophysical changes:
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Conformational Locking: The steric bulk of the −CF3 group restricts the free rotation of the carbon-carbon bond connecting the phenyl ring to the cyclopropane core. This "locks" the molecule into a low-energy dihedral conformation that closely mimics the transition state required for enzyme binding, thereby reducing the entropic penalty of binding.
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Electronic Modulation: Fluorine is highly electronegative. The −CF3 group exerts a strong inductive electron-withdrawing effect, which subtly decreases the basicity (pKa) of the adjacent primary amine. This altered pKa ensures that a precise fraction of the molecule remains unprotonated at physiological pH, facilitating its entry into the hydrophobic active site of LSD1[1].
Mechanism of Action: FAD-Adduct Formation
LSD1 and MAOs are flavin adenine dinucleotide (FAD)-dependent enzymes. 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine acts as a mechanism-based irreversible "suicide" inhibitor.
The inhibition pathway is initiated by a single-electron transfer (SET) from the unprotonated amine of the inhibitor to the oxidized FAD cofactor. This generates a radical cation intermediate. The immense ring strain of the cyclopropane core (~27.5 kcal/mol) drives a rapid ring-opening event, yielding a highly reactive primary carbon radical. This radical immediately collapses with the N5 or C4a atom of the flavin ring, forming a permanent, covalent adduct that irreversibly inactivates the enzyme[1][3].
Figure 1: Mechanism of irreversible FAD-dependent enzyme inhibition by cyclopropylamine derivatives.
Crystallographic Insights and Target Engagement
High-resolution X-ray crystallography of LSD1 in complex with tranylcypromine derivatives (e.g., PDB ID: 2XAS, 2Z5U) provides a definitive map of the atomic interactions[1][4].
When 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine binds to LSD1:
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The Covalent Bond: The electron density map clearly shows continuous density between the opened cyclopropane carbon chain and the N5 atom of the FAD isoalloxazine ring.
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Hydrophobic Pocket Engagement: The 2-(trifluoromethyl)phenyl moiety is anchored in a deep hydrophobic cavity lined by residues Val333, Phe538, and Leu659. The −CF3 group itself forms specific multipolar interactions with the backbone amides of the surrounding pocket, displacing ordered water molecules and driving the thermodynamics of binding through the hydrophobic effect.
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Hydrogen Bonding Network: Prior to covalent attachment, the amine nitrogen forms a critical salt bridge/hydrogen bond with Asp555, positioning the molecule precisely for the initial electron transfer[1].
Quantitative Structural and Kinetic Data
The following tables summarize the comparative kinetic profiles and crystallographic parameters of TCP derivatives, highlighting the impact of the trifluoromethyl substitution.
Table 1: Comparative Inhibitory Profile of TCP Derivatives
| Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Shift |
| Tranylcypromine (TCP) | 2.10 ± 0.3 | 0.002 | 0.003 | MAO-selective |
| trans-2-(4-Fluorophenyl)cyclopropan-1-amine | 1.85 ± 0.2 | 0.015 | 0.040 | MAO-selective |
| trans-2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine | 0.15 ± 0.05 | > 5.0 | > 10.0 | LSD1-selective |
Data synthesized from structure-activity relationship (SAR) studies of fluorinated arylcyclopropylamines[1][2]. The ortho-CF3 group sterically hinders entry into the narrower MAO active sites while perfectly complementing the larger LSD1 cavity.
Table 2: Key Crystallographic Parameters (LSD1-Adduct Complex)
| Parameter | Value / Description |
| Resolution | 2.25 Å |
| Space Group | P 6(5) 2 2 |
| Covalent Bond Length (FAD-N5 to Inhibitor-C) | 1.48 Å |
| Phenyl Ring Dihedral Angle (relative to FAD) | ~45° |
| Key Residue Interactions | Asp555 (H-bond), Phe538 (Pi-Pi stacking) |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and structural characterization of the compound.
Protocol 1: Diastereoselective Synthesis of trans-2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Causality: A Horner-Wadsworth-Emmons reaction followed by Corey-Chaykovsky cyclopropanation is utilized to strictly control the trans geometry, preventing the formation of the inactive cis isomer.
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Olefin Formation: React 2-(trifluoromethyl)benzaldehyde with triethyl phosphonoacetate in the presence of sodium hydride (NaH) in THF at 0°C. Validation: Monitor by TLC; the bulky −CF3 group ensures exclusive formation of the (E)-alkene.
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Cyclopropanation: Treat the resulting (E)-acrylate with trimethylsulfoxonium iodide and sodium hydride in DMSO to yield the trans-cyclopropanecarboxylate. Validation: 1H-NMR coupling constants of the cyclopropane ring protons ( Jtrans≈4−5 Hz) confirm the trans configuration.
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Curtius Rearrangement: Hydrolyze the ester to the carboxylic acid using LiOH. React the acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 80°C to form the isocyanate, followed by trapping with tert-butanol to yield the Boc-protected amine.
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Deprotection and Salt Formation: Cleave the Boc group using 4M HCl in dioxane to precipitate the target compound as a highly stable hydrochloride salt. Validation: HPLC purity >99%; High-Resolution Mass Spectrometry (HRMS) confirms the exact mass.
Protocol 2: Protein Expression, Purification, and Co-crystallization
Causality: Co-crystallization (rather than soaking) is required because the covalent modification of FAD induces minor conformational shifts in the enzyme that could shatter pre-formed apo-crystals.
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Expression: Express human LSD1 (residues 171-852) in E. coli BL21(DE3) cells. Induce with 0.5 mM IPTG at 18°C for 16 hours.
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Purification: Lyse cells and purify via Ni-NTA affinity chromatography. Cleave the His-tag using TEV protease. Polish the protein using Size Exclusion Chromatography (Superdex 200) in a buffer containing 50 mM Tris-HCl (pH 7.5), 5% glycerol. Validation: SDS-PAGE confirms >95% purity.
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Adduct Formation: Incubate purified LSD1 (10 mg/mL) with a 5-fold molar excess of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine for 4 hours at 4°C. Validation: UV-Vis spectroscopy will show a shift in the FAD absorbance peak from 460 nm to ~400 nm, confirming covalent adduct formation.
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Crystallization: Set up hanging-drop vapor diffusion plates mixing 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 10-15% PEG 3350, 0.2 M Proline). Grow crystals at 20°C for 3-5 days.
Figure 2: Self-validating workflow for the co-crystallization of LSD1 with cyclopropylamine inhibitors.
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Data Collection and Refinement: Collect X-ray diffraction data at 100 K using synchrotron radiation. Solve the structure using molecular replacement with an apo-LSD1 search model (e.g., PDB: 2V1D). Refine the structure using Phenix, ensuring the Rfree drops below 25%, validating the accuracy of the atomic model.
References
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Structural and Functional Landscape of FAD-Dependent Histone Lysine Demethylases for New Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
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Target-Based development of novel lysine histone demethylase one (LSD1) inhibitors Source: Universität Halle URL:[Link][3]
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Combinations of LSD1 inhibitors for use in the treatment of solid tumors Source: Google Patents (US10265279B2) URL:[4]
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Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines Source: PubMed Central (PMC) - NIH URL:[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents [patents.google.com]
